This compound is an analytical labeled standard used for the determination of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . The method involves solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
Summary of Application: This compound is used as an analytical labeled standard for the determination of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples
Methods of Application: The method involves solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS)
Results or Outcomes: This method allows for the accurate detection and quantification of NP and OP ethoxylates in various environmental samples
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is a chemical compound categorized as an ethoxylated phenol derivative. It possesses a molecular formula of C13H28O2 and a molecular weight of approximately 270.36 g/mol. The compound features a phenolic structure with a branched alkyl group, specifically a heptyl chain substituted with two methyl groups at the 3 and 6 positions. The incorporation of the ethoxy group enhances its solubility and reactivity in various applications, particularly in surfactant formulations and industrial processes .
The chemical behavior of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is characterized by its ability to undergo various reactions typical of phenolic compounds, including:
Research on the biological activity of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 indicates potential endocrine-disrupting properties, similar to other alkylphenols. These compounds have been shown to interact with estrogen receptors, leading to various biological effects such as hormonal imbalances in wildlife and humans. Additionally, studies suggest that this compound may exhibit cytotoxicity towards certain cell lines, necessitating careful evaluation regarding its environmental impact and safety .
The synthesis of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 typically involves:
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 finds utility in various fields:
Studies on the interactions of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 have focused on its behavior in biological systems and environmental contexts. Notably:
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 shares structural and functional similarities with several other alkylphenolic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-tert-Octylphenol monoethoxylate | Tert-octyl group; similar ethoxy substitution | Higher lipophilicity due to branched structure |
4-n-Nonylphenol monoethoxylate | Nonyl group; linear alkane | Known for strong endocrine-disrupting properties |
4-(1,1,3,3-Tetramethylbutyl)phenol ethoxylated | Bulky branched alkane; ethoxy group | High stability and lower volatility compared to others |
4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate | Similar structure but with two ethoxy groups | Enhanced solubility and potential for different applications |
The unique combination of the heptyl chain and methyl substitutions provides specific properties that differentiate it from other similar compounds while maintaining some common functionalities typical of alkylphenols .